6-amino-1,7-dihydropurin-8-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-amino-1,7-dihydropurin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O/c6-3-2-4(8-1-7-3)10-5(11)9-2/h1H,(H4,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKBRPAAQSHTED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC(=O)NC2=C(N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=NC(=O)NC2=C(N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization
Strategies for De Novo Synthesis of the 6-amino-1,7-dihydropurin-8-one Core
Ring-Closing Reactions for the Pyrimidine (B1678525) and Imidazole (B134444) Moieties
The classical Traube purine (B94841) synthesis provides a blueprint for the de novo construction of the purine skeleton. This methodology generally begins with the synthesis of a pyrimidine derivative, which is then elaborated to form the fused imidazole ring.
For this compound, a common strategy involves the condensation of a 4,5-diaminopyrimidine (B145471). The key steps are:
Pyrimidine Ring Formation : The synthesis often starts with the construction of a 6-amino-4,5-diaminopyrimidinone. This intermediate can be prepared through various routes, one of which involves the nitrosation of a 6-aminopyrimidinone to introduce a nitroso group at position 5, followed by its reduction to an amino group.
Imidazole Ring Closure : The crucial step is the closure of the imidazole ring by reacting the 4,5-diaminopyrimidine intermediate with a reagent that provides the C8 carbonyl carbon. Reagents such as urea, phosgene, or ethyl chloroformate are employed for this cyclization, leading to the formation of the 8-oxo-purine system. The reaction with urea, for instance, involves heating the components to induce cyclization and release ammonia (B1221849).
A notable prebiotic synthesis route highlights a divergent pathway that can lead to both pyrimidine and 8-oxo-purine ribonucleotides from common precursors, underscoring the fundamental nature of these ring-closing reactions. nih.gov This research demonstrates the construction of the imidazole moiety upon a pre-existing sugar scaffold, which then cyclizes to form the 8-oxo-purine structure. nih.gov
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters that are frequently adjusted include temperature, solvent, catalyst, and reaction time.
Microwave-assisted organic synthesis has emerged as a powerful tool for improving ring-closure reactions in the synthesis of purine derivatives, including related xanthine (B1682287) structures. nih.govasianpubs.org This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net
For example, in the synthesis of related 8-substituted xanthines, the ring-closure step of a carboxamido-substituted uracil (B121893) precursor was significantly improved using microwave irradiation. researchgate.net The addition of a co-solvent like tetrahydrofuran (B95107) (THF) can be crucial, particularly for gram-scale synthesis, to ensure efficient heating and prevent decomposition of the starting material. nih.gov
Below is an interactive data table summarizing typical optimization parameters for purine ring-closure reactions.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Rationale for Optimization |
| Temperature | 100-180 °C | 160-220 °C | Higher temperatures can accelerate the reaction, but may also lead to side products. Microwave heating allows for rapid and uniform temperature elevation. |
| Reaction Time | Several hours (e.g., 1.5-18 h) | 5-20 minutes | Significant reduction in time minimizes decomposition and increases throughput. nih.govasianpubs.org |
| Solvent | Triethyl orthoformate, Dioxane, DMF | Triethyl orthoformate, THF (co-solvent) | Solvent choice affects the solubility of reactants and their interaction with microwave radiation. Poorly absorbing solvents may require a co-solvent. nih.gov |
| Catalyst/Reagent | Formic acid, Urea, Hexamethyldisilazane (HMDS) | Hexamethyldisilazane (HMDS) | HMDS can act as a dehydrating agent to facilitate cyclization. Microwave conditions can enhance the efficiency of these reagents. nih.gov |
Synthetic Routes from Precursor Purine Derivatives
An alternative to de novo synthesis is the chemical transformation of readily available purine scaffolds. This approach leverages the existing purine core and focuses on the regioselective introduction of the required functional groups at the C6 and C8 positions.
Transformation from Readily Available Purine Scaffolds
Commercially available or easily synthesized purines serve as versatile starting materials. Halogenated purines are particularly useful due to the reactivity of the carbon-halogen bond towards nucleophilic substitution.
Common precursors include:
6-Chloropurine (B14466) : A widely used intermediate for introducing substituents at the C6 position. nih.gov
2,6-Dichloropurine (B15474) : Allows for sequential and regioselective functionalization at both the C2 and C6 positions. researchgate.net
Adenine (B156593) and Guanine (B1146940) : Natural purines that can be chemically modified, although protecting group strategies are often necessary to control reactivity.
Regioselective Introduction of the Amino Group at Position 6
The introduction of an amino group at the C6 position is a key transformation in the synthesis of this compound from a precursor. The most common and efficient method is the nucleophilic aromatic substitution (SNAr) reaction on a 6-halopurine, typically 6-chloropurine.
This reaction is generally carried out by treating the 6-chloropurine derivative with ammonia or a protected ammonia equivalent in a suitable solvent. The high electrophilicity of the C6 position in the purine ring facilitates this substitution. Research has demonstrated efficient and regioselective amination at C6 of dichloropurine derivatives to yield the desired 6-amino-substituted products in high yield. researchgate.net The reaction conditions can be tuned to ensure that substitution occurs specifically at the C6 position.
Targeted Installation of the Oxo Group at Position 8
Introducing the oxo group at the C8 position of a pre-formed purine ring can be challenging but several methods have been developed.
Direct C-H Oxidation : The C8 position of purines is susceptible to oxidative attack. While often studied in the context of oxidative DNA damage by reactive oxygen species, which converts adenine to 8-oxoadenine, similar principles can be applied in synthetic chemistry using specific oxidizing agents. researchgate.netnih.gov
Lithiation and Electrophilic Quenching : A versatile method for C8 functionalization involves the deprotonation of the relatively acidic C8-hydrogen with a strong base, such as lithium diisopropylamide (LDA), to form a C8-lithiated purine species. mdpi.com This powerful nucleophile can then react with a suitable electrophile. For instance, quenching with dimethylformamide (DMF) introduces a formyl group (-CHO) at C8, which can subsequently be oxidized to a carboxylic acid and then converted to the oxo functionality, or potentially directly oxidized. mdpi.com
The following table outlines strategies for C8 functionalization.
| Method | Reagents | Intermediate Product | Comments |
| Direct Oxidation | Reactive Oxygen Species (e.g., •OH), specific chemical oxidants | 8-hydroxypurine | Tautomerizes to the more stable 8-oxo form. researchgate.net Can lack specificity in complex molecules. |
| Metalation-Formylation | 1. LDA, THF, -78 °C2. DMF | C8-formyl purine | A highly regioselective method applicable to protected purine nucleosides. mdpi.com The formyl group requires further transformation. |
| Metalation-Acylation | 1. TMPZnCl·LiCl2. Acylating agent (e.g., acid chloride) | C8-acyl purine | Zincation followed by palladium-catalyzed acylation provides access to C8-ketones. mdpi.com |
These synthetic methodologies, both de novo and from precursors, provide a robust toolkit for chemists to access this compound and its derivatives for further study and application.
Regioselective Functionalization and Substituent Introduction
The ability to selectively introduce functional groups onto the this compound (isoguanine) scaffold is crucial for developing novel derivatives for various applications, including the construction of unnatural nucleic acids and therapeutic agents. acs.orgwikipedia.org The purine ring system presents multiple potential reaction sites, making regioselectivity a significant synthetic challenge.
Selective Alkylation and Acylation Strategies
Alkylation of the purine core of isoguanine (B23775) can occur at several nitrogen atoms. The primary sites for alkylation are typically the N-7 and N-9 positions of the imidazole portion of the purine ring. mdpi.com The distribution of N-7 versus N-9 alkylated products is highly dependent on the reaction conditions, including the choice of solvent, base, and alkylating agent.
Research on structurally similar 8-oxoguanines has shown that direct alkylation using alkyl halides in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) often yields a mixture of N-9 and N-7 isomers, with the N-9 isomer generally being the major product. mdpi.com To improve the selectivity for the N-9 position, the Mitsunobu reaction is often employed. This reaction, which uses an alcohol as the alkylating agent along with triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD), is known to favor N-9 alkylation in purine systems. mdpi.com
Acylation reactions, which introduce an acyl group, typically occur at the exocyclic amino group (N-6) or at the nitrogen atoms of the ring. Protecting group strategies are often necessary to direct the acylation to the desired position. For instance, temporary protection of the more reactive ring nitrogens can allow for selective acylation at the N-6 amino group.
| Method | Alkylating Agent | Reagents | Typical Solvent | Major Product | Reference |
|---|---|---|---|---|---|
| Direct Alkylation | Alkyl Bromide | K₂CO₃ | DMF | N-9 Isomer (with N-7 side product) | mdpi.com |
| Mitsunobu Reaction | Alcohol | PPh₃, DEAD/DIAD | THF, Dioxane | N-9 Isomer (high selectivity) | mdpi.com |
Electrophilic and Nucleophilic Substitution Reactions on the Purine Ring
The purine ring of isoguanine is an electron-rich heteroaromatic system, making it susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org The C-8 position is the most activated site for electrophilic attack due to the electron-donating effects of the ring nitrogen atoms. mdpi.com Common electrophilic substitution reactions include halogenation, nitration, and formylation. For instance, direct bromination can introduce a bromine atom at the C-8 position, creating a versatile intermediate for further functionalization.
Nucleophilic aromatic substitution (SNAr) on the isoguanine ring is less common unless the ring is activated by electron-withdrawing groups or a good leaving group is present. A more prevalent strategy in purine chemistry involves the synthesis of isoguanine derivatives from precursors already bearing a leaving group. For example, a common route to isoguanosine (B3425122) (the ribonucleoside of isoguanine) involves the displacement of a chlorine atom at the C-2 position of a 2-chloro-6-aminopurine derivative. arkat-usa.orgaston.ac.uk In one such synthesis, 2,6-dichloropurine is first converted to 2-chloro-2'-deoxyadenosine, after which the C-2 chlorine is displaced by a benzyloxide group, followed by hydrogenolysis to yield 2'-deoxyisoguanosine (B9890). arkat-usa.orgaston.ac.uk This highlights the utility of nucleophilic displacement at the C-2 and C-6 positions of purine precursors to access the isoguanine core.
Diazonium Coupling Reactions for C-8 Functionalization
Azo coupling reactions involve the reaction of a diazonium salt with an electron-rich aromatic compound to form an azo compound. wikipedia.orglibretexts.org In the context of isoguanine, the electron-rich purine ring can act as the coupling partner for an aryldiazonium cation, which serves as the electrophile. libretexts.org This reaction typically occurs at the C-8 position, providing a direct method for introducing arylazo substituents. The resulting C-8-arylazo-isoguanine derivatives can be valuable as colored probes or may be further modified.
The general mechanism involves the electrophilic attack of the diazonium ion on the C-8 position of the purine ring. The reaction is typically carried out in cold, slightly alkaline or acidic conditions to stabilize the diazonium salt and activate the purine ring for substitution. chemguide.co.ukyoutube.com This method allows for the introduction of a wide variety of aryl groups at the C-8 position, depending on the arylamine used to generate the diazonium salt.
Isotopic Labeling Strategies for Research Applications
Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules, elucidate reaction mechanisms, and aid in structural analysis. wikipedia.org For this compound, both stable and radioactive isotopes can be incorporated.
Incorporation of Stable Isotopes (e.g., ¹³C, ¹⁵N)
The synthesis of isoguanine labeled with stable isotopes such as ¹³C and ¹⁵N is essential for studies using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. nist.gov Labeling can be achieved by employing isotopically enriched starting materials in the de novo synthesis of the purine ring.
A known synthesis of isotopically labeled isoguanine utilizes labeled precursors to construct the heterocyclic system. acs.org For ¹⁵N labeling, precursors such as [¹⁵N]sodium nitrite (B80452) ([¹⁵N]NaNO₂) or ammonia (¹⁵NH₃) can be used to introduce the isotope into specific positions within the pyrimidine or imidazole portions of the ring during its assembly. nih.gov For example, enzymatic synthesis pathways have been developed for ¹⁵N-labeling of the exocyclic amino group in related purines like guanine, starting from ¹⁵NH₄Cl. nih.gov
For ¹³C labeling, precursors like ¹³C-labeled formic acid can be used to introduce a ¹³C atom at the C-8 position. nih.gov Similarly, ¹³C-labeled xanthate derivatives can be used to introduce a ¹³C label at the C-2 position during the ring closure step of the purine synthesis. nih.gov These strategies allow for the preparation of isoguanine molecules with specific isotopic labels, which are invaluable for detailed mechanistic and structural investigations. rsc.orgnih.gov
| Isotope | Labeled Precursor | Resulting Labeled Position(s) | Reference |
|---|---|---|---|
| ¹⁵N | [¹⁵N]NaNO₂ | N-5 | nih.gov |
| ¹⁵N | ¹⁵NH₃ / ¹⁵NH₄Cl | Exocyclic Amino (N-6), N-7, N-9 | nih.govnih.gov |
| ¹³C | ¹³C-Formic Acid | C-8 | nih.gov |
| ¹³C | [¹³C]Sodium Ethyl Xanthate | C-2 | nih.gov |
Synthesis of Radiotracers (e.g., ³H) for Mechanistic Investigations
Radiolabeling isoguanine with tritium (B154650) (³H) creates a tracer that can be used in drug metabolism studies, receptor binding assays, and for tracking biochemical pathways. openmedscience.comnih.gov Tritium is a low-energy beta emitter, which makes it suitable for radiolabeling without significantly altering the chemical properties of the parent molecule. openmedscience.com
Several methods can be employed for tritium labeling:
Catalytic Hydrogen Isotope Exchange: This is one of the most direct methods, where the target molecule is treated with tritium gas (T₂) in the presence of a metal catalyst (e.g., Palladium, Rhodium, Iridium). nih.govdtu.dk This can lead to the exchange of hydrogen atoms for tritium, particularly at activated positions like the C-8 position of the purine ring. researchgate.net
Tritiodehalogenation: This method involves the synthesis of a halogenated isoguanine precursor, such as 8-bromo-isoguanine. The halogen atom is then displaced by tritium using T₂ gas and a catalyst like palladium on carbon (Pd/C). dtu.dk This provides a site-specific method for introducing the tritium label.
Reduction of an Unsaturated Precursor: If a synthetic route allows for the creation of an unsaturated bond in a precursor molecule (e.g., in a side chain or the sugar moiety of a nucleoside), catalytic hydrogenation with T₂ gas can be used to introduce tritium atoms into the final molecule. dtu.dk
The choice of method depends on the desired specific activity, the position to be labeled, and the stability of the isoguanine molecule under the reaction conditions.
Development of Novel Reaction Pathways and Green Chemistry Approaches
A significant development in this area is the use of diazotization reactions on purine precursors. One notable pathway involves the synthesis of isoguanine nucleosides, such as isoguanosine, through the diazotization of 2,6-diaminopurine (B158960) riboside. researchgate.netnih.govnih.gov This method is recognized as a simple, fast, and convenient approach suitable for large-scale preparation. nih.govnih.gov The reaction proceeds by treating the 2,6-diaminopurine derivative with sodium nitrite (NaNO₂) and acetic acid at room temperature, which selectively converts the amino group at the C2 position into a hydroxyl group, yielding the isoguanine structure. nih.gov The mild, room-temperature condition of this reaction is a key feature that aligns with green chemistry principles by reducing energy consumption.
This diazotization strategy has also been successfully applied to synthesize various isoguanine derivatives, demonstrating its versatility. researchgate.netnih.gov For instance, 2'-fluoro-isoguanosine and 2'-deoxy-isoguanosine can be prepared from their respective 2,6-diaminopurine nucleoside precursors using this method. researchgate.netnih.gov The purification of the product can be enhanced through a process involving protonation with a dilute acid to remove impurities, followed by deprotonation and precipitation with a base to yield high-purity isoguanosine. nih.gov
Another advanced approach that represents a significant step towards green and novel synthetic pathways is the use of enzymatic catalysis. Chemoenzymatic synthesis is increasingly recognized for its ability to overcome many limitations of conventional chemical synthesis. mdpi.com Enzymes like purine nucleoside phosphorylases (PNPs) catalyze the reversible cleavage and formation of the glycosidic bond in nucleosides. mdpi.com This enzymatic transglycosylation allows for the transfer of a sugar moiety from a donor nucleoside to a heterocyclic base in a highly regio- and stereoselective manner. mdpi.com The advantages of such biocatalytic methods include high efficiency, the use of mild reaction conditions, and a reduction in the number of required synthetic steps and protective groups, which are hallmarks of environmentally friendly processes. mdpi.com While broadly applied in nucleoside chemistry, the principles of enzymatic synthesis present a promising and innovative pathway for the green production of isoguanine and its derivatives.
The table below summarizes key aspects of the diazotization method for producing the isoguanine moiety.
| Precursor | Key Reagents | Reaction Conditions | Key Outcome/Features | Reference |
|---|---|---|---|---|
| 2,6-Diaminopurine Riboside | Sodium Nitrite (NaNO₂), Acetic Acid (AcOH) | Room Temperature | Simple and convenient method suitable for large-scale synthesis of isoguanosine. | researchgate.netnih.govnih.gov |
| 2,6-Diaminopurine Nucleoside Derivatives | Sodium Nitrite (NaNO₂), Acetic Acid (AcOH) | Room Temperature | Versatile for producing various isoguanosine derivatives. | researchgate.netnih.gov |
| 2-Aminoadenine Hexitol (B1215160) | Sodium Nitrite (NaNO₂), Acetic Acid, Water | 55 °C | Demonstrates selective deamination at the C2 position to form the isoguanine structure on a modified sugar scaffold. | nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Tautomeric Analysis
NMR spectroscopy provides unparalleled insight into the molecular structure of 8-oxoadenine in solution. Through the analysis of one- and two-dimensional spectra, it is possible to assign specific resonances to each nucleus, confirm the connectivity of the purine (B94841) ring system, and investigate dynamic processes such as tautomerism.
¹H NMR: The proton spectrum is expected to show distinct signals for the C2-H proton on the imidazole (B134444) ring and the exchangeable protons of the amino (-NH₂) and amide (-NH) groups. The precise chemical shifts of the N-H protons are sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
¹³C NMR: The carbon spectrum provides information on the five carbon atoms of the purine core. The C8 carbon, being a carbonyl, is expected to resonate significantly downfield compared to the other sp²-hybridized carbons of the ring system.
¹⁵N NMR: Nitrogen-15 (B135050) NMR is particularly powerful for studying purines due to the presence of five nitrogen atoms. It is highly sensitive to the electronic environment and protonation state of each nitrogen, making it an excellent probe for tautomeric analysis. Studies on the related nucleoside, 8-hydroxyadenosine, have utilized ¹⁵N NMR to investigate its tautomeric, ionization, and protonation states. nih.govnih.gov
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| H2 | ¹H | ~7.8 - 8.2 | Singleton signal for the imidazole proton. |
| NH₂ | ¹H | ~6.5 - 7.5 | Broad signal, exchangeable with D₂O. |
| N7-H / N9-H | ¹H | ~10.0 - 12.0 | Broad signals, exchangeable; position depends on dominant tautomer. |
| C2 | ¹³C | ~150 - 155 | CH carbon in the imidazole portion. |
| C4 | ¹³C | ~148 - 152 | Quaternary carbon adjacent to the amino group. |
| C5 | ¹³C | ~110 - 115 | Quaternary carbon fused between the two rings. |
| C6 | ¹³C | ~155 - 160 | Carbon bearing the amino group. |
| C8 | ¹³C | ~158 - 165 | Carbonyl carbon of the keto tautomer. |
| N1, N3, N7, N9, NH₂ | ¹⁵N | Variable | Highly sensitive to tautomeric form and protonation state. nih.govnih.gov |
2D NMR experiments are essential for unambiguously assigning the 1D spectra and confirming the molecular structure by establishing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment would primarily be used to confirm scalar coupling between any non-equivalent, neighboring protons, though for 8-oxoadenine with its isolated C2-H, its utility for the core structure is limited.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. For 8-oxoadenine, it would show a clear correlation cross-peak between the C2 carbon and its attached H2 proton.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is one of the most powerful tools for this molecule, as it reveals long-range (2-3 bond) couplings between protons and carbons. It would be instrumental in assembling the purine scaffold by showing correlations from H2 to carbons C4 and C6, and from the N-H protons to adjacent carbons, confirming the ring structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): When 8-oxoadenine is incorporated as a nucleoside, NOESY is critical for determining its conformation (e.g., syn or anti) relative to the sugar ring by identifying protons that are close in space. nih.govnih.gov
| Experiment | Correlated Nuclei | Information Gained |
|---|---|---|
| HSQC | ¹H2 ↔ ¹³C2 | Confirms the direct C-H bond of the imidazole ring. |
| HMBC | ¹H2 ↔ ¹³C4, ¹³C6 | Establishes connectivity across the pyrimidine (B1678525) ring. |
| ¹H (NH/NH₂) ↔ ¹³C (adjacent) | Confirms positions of N-H protons and the amino group relative to the carbon skeleton. | |
| NOESY | (As nucleoside) H2/H8 ↔ Sugar H1' | Determines syn vs. anti glycosidic bond conformation. nih.govnih.gov |
8-oxoadenine exists in a tautomeric equilibrium between the 8-keto form (6-amino-1,7-dihydropurin-8-one) and the 8-enol form (6-amino-purin-8-ol). NMR studies have established that the 8-keto form is overwhelmingly predominant in aqueous solutions. nih.gov Dynamic NMR experiments, such as variable-temperature studies, can be employed to probe the kinetics of this interconversion. As the temperature changes, the rate of exchange between tautomers can be monitored by observing changes in the NMR spectrum, such as the broadening or coalescence of signals corresponding to the atoms involved in the tautomerization (e.g., N7-H and N9-H). The use of ¹⁵N NMR has been particularly decisive in confirming the 8-keto structure as the major tautomer. nih.govnih.gov
Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Pathways
Mass spectrometry is a cornerstone for verifying the molecular weight and elemental composition of 8-oxoadenine and for gaining structural information through the analysis of its fragmentation patterns.
HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. The technique is crucial for confirming that a synthesized or isolated sample is indeed the target compound, distinguishing it from potential isobaric impurities. For 8-oxoadenine, HRMS would be used to confirm its molecular formula of C₅H₅N₅O.
| Parameter | Value |
|---|---|
| Molecular Formula | C₅H₅N₅O |
| Average Mass | 151.126 Da hoffmanlab.org |
| Monoisotopic (Exact) Mass | 151.04941 Da |
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the protonated molecule [M+H]⁺), followed by its fragmentation through collision-induced dissociation (CID) and analysis of the resulting product ions. The fragmentation pattern serves as a molecular fingerprint that can be used for structural confirmation. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a standard method for detecting 8-oxoadenine in biological samples. nih.govnih.gov
The fragmentation of the protonated 8-oxoadenine purine core is expected to proceed through characteristic losses of small neutral molecules such as isocyanic acid (HNCO), ammonia (B1221849) (NH₃), and hydrogen cyanide (HCN).
| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Fragment Structure |
|---|---|---|---|
| 152.057 | - | 152.057 | [C₅H₆N₅O]⁺ |
| 152.057 | HNCO | 109.052 | Fragment from pyrimidine ring cleavage. |
| 152.057 | NH₃ | 135.030 | Loss of the exocyclic amino group. |
| 109.052 | HCN | 82.045 | Subsequent fragmentation of the imidazole portion. |
Ion Mobility Spectrometry (IMS) Coupled with MS for Isomer Differentiation
Ion Mobility Spectrometry (IMS) coupled with Mass Spectrometry (MS) is a powerful analytical technique that provides an additional dimension of separation for complex molecular analysis. nih.gov This method separates gas-phase ions not only by their mass-to-charge ratio (m/z), as in conventional MS, but also by their size, shape, and charge configuration. frontiersin.org Ions are propelled through a drift tube filled with a neutral buffer gas by a weak electric field. nih.gov Their velocity, and thus their drift time, is dependent on their ion-neutral collision cross-section (CCS), a value that reflects the ion's three-dimensional structure. frontiersin.orgnih.gov
The primary advantage of IMS-MS lies in its ability to distinguish between isomers—molecules with the same elemental composition and mass but different structural arrangements. polyu.edu.hk This is particularly relevant for this compound (isoguanine), which is an isomer of the canonical nucleobase guanine (B1146940). wikipedia.org While these compounds are indistinguishable by mass spectrometry alone, their distinct shapes result in different drift times and CCS values, allowing for their separation and individual characterization. nih.gov The coupling of IMS with MS enhances analytical capabilities by increasing measurement sensitivity and peak capacity, which is crucial for analyzing complex biological samples where multiple isomers may be present. nih.gov
For this compound, experimental CCS values have been determined, providing a quantitative measure of its gas-phase conformation that can be used for its unambiguous identification in complex mixtures. These values serve as a crucial identification parameter, complementing mass-to-charge ratio and retention time data. nih.gov
| Ion Adduct | CCS Value (Ų) | Methodology |
|---|---|---|
| [M+H]⁺ | 127 | Drift Tube (DT) IMS; single field calibrated with Agilent tune mix |
| [M-H]⁻ | 121.04 | Drift Tube (DT) IMS; single field calibrated with Agilent tune mix |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints
For this compound, the IR and Raman spectra are rich with information, revealing the characteristic vibrations of its constituent functional groups. These include the amino (-NH₂), carbonyl (C=O), and imino (N-H) groups, as well as the vibrations of the purine ring system. The precise frequencies of these vibrations are sensitive to the local chemical environment, making vibrational spectroscopy an excellent tool for detailed structural elucidation.
Identification of Characteristic Functional Group Stretches and Bends
The vibrational spectrum of this compound can be assigned by identifying the absorption bands corresponding to specific bond stretches and bends. Analysis of structurally similar compounds, such as 6-amino-7,9-dihydropurine-8-thione, provides a strong basis for these assignments. researchgate.net
Key vibrational modes include:
N-H Stretching: The amino group (-NH₂) typically exhibits two stretching bands: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. Additionally, the N-H bonds within the purine ring contribute to this region.
C=O Stretching: The carbonyl group gives rise to a strong, characteristic absorption band in the IR spectrum. Its position is sensitive to hydrogen bonding.
C=N and C=C Stretching: The double bonds within the purine ring system produce a series of complex bands in the 1400-1650 cm⁻¹ region.
N-H Bending: The scissoring motion of the -NH₂ group and the in-plane and out-of-plane bending of the ring N-H groups result in distinct absorptions.
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Asymmetric Stretch | -NH₂ | 3300 - 3500 | Medium |
| Symmetric Stretch | -NH₂ | 3100 - 3300 | Medium |
| Stretching | Ring N-H | 3000 - 3200 | Medium-Broad |
| Stretching | C=O | 1680 - 1720 | Strong |
| Scissoring Bend | -NH₂ | 1600 - 1650 | Strong |
| Stretching | C=N / C=C | 1400 - 1620 | Medium-Strong (Multiple Bands) |
Analysis of Hydrogen Bonding Networks in Different Phases
Hydrogen bonding significantly influences the vibrational spectra of molecules. nih.gov For this compound, which has multiple hydrogen bond donor (-NH₂ and ring N-H) and acceptor (C=O and ring nitrogens) sites, these interactions are critical in determining its structure in different phases. rsc.org
In the solid state, extensive intermolecular hydrogen bonding leads to significant shifts in the vibrational frequencies of the involved groups. nih.gov Typically, the stretching frequencies of donor groups like N-H and O-H decrease (a red shift), and the absorption bands broaden upon hydrogen bond formation. mdpi.com Conversely, the C=O stretching frequency also tends to red-shift as the bond is weakened by the acceptor role in a hydrogen bond. In the gas phase, where the molecule is isolated, these intermolecular interactions are absent, and the spectra reflect the vibrations of the free molecule. In solution, the nature of the solvent dictates the hydrogen bonding network, with protic solvents capable of forming hydrogen bonds with the solute, while aprotic solvents interact primarily through weaker dipole-dipole forces. The analysis of these spectral shifts provides valuable insight into the strength and nature of hydrogen bonding interactions. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Quantification Methodologies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. nih.gov For aromatic and heterocyclic compounds like this compound, the primary absorptions arise from π → π* and n → π* transitions associated with the conjugated purine ring system and its substituents. The resulting spectrum, characterized by the wavelengths of maximum absorbance (λₘₐₓ) and the intensity of these absorptions, provides information about the molecule's electronic structure. jcbsc.org
Determination of Absorption Maxima and Molar Extinction Coefficients
The UV-Vis spectrum of this compound exhibits characteristic absorption maxima. These values are essential for both qualitative identification and quantitative analysis. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the absorbing species, a relationship quantified by the molar extinction coefficient (ε). nih.gov This coefficient is a constant for a given substance at a specific wavelength and is a measure of how strongly it absorbs light. Accurate determination of ε is fundamental for concentration measurements in various biochemical and analytical applications. For isoguanine (B23775), distinct absorption maxima have been reported, which are dependent on environmental conditions such as pH. caymanchem.com
| Solvent/Condition | λₘₐₓ (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |
|---|---|---|
| 1 M NaOH | 240 | Data Not Available |
| 1 M NaOH | 292 | Data Not Available |
Note: Molar extinction coefficient data is often determined under specific buffered pH conditions, which are not fully specified in all available public sources. caymanchem.com
Influence of Solvent Polarity and pH on Electronic Spectra
The electronic transitions of a molecule are sensitive to their environment. Changes in solvent polarity can alter the relative energies of the ground and excited states, leading to shifts in the absorption maxima, a phenomenon known as solvatochromism. mdpi.comsemanticscholar.org Polar solvents can stabilize the ground and/or excited states to different extents, causing either a bathochromic (red shift, to longer wavelength) or hypsochromic (blue shift, to shorter wavelength) effect. libretexts.orgresearchgate.net For instance, π → π* transitions often exhibit a red shift in polar solvents, while n → π* transitions typically show a blue shift. chemijournal.com
The pH of the solution has a particularly pronounced effect on the UV-Vis spectrum of this compound. The molecule possesses several acidic and basic sites that can be protonated or deprotonated depending on the pH. These changes in ionization state alter the electronic structure of the chromophore, resulting in significant shifts in the absorption maxima and changes in the molar extinction coefficients. The reported λₘₐₓ values in a highly basic solution (1 M NaOH) are indicative of the anionic form of the molecule. caymanchem.com A comprehensive analysis would involve recording spectra across a range of pH values to determine the pKa values and characterize the spectral properties of the neutral, cationic, and anionic species.
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography provides definitive insights into the spatial arrangement of atoms within a crystalline solid. For this compound, these studies reveal a nuanced and detailed molecular architecture.
Unit Cell Parameters and Crystal Packing Analysis
The crystal structure of isoguanine has been determined in the form of isoguanine sulfate (B86663) monohydrate. iucr.org The crystals exhibit a monoclinic system with the space group A2/a. The unit cell parameters have been precisely measured and are presented in the interactive data table below. iucr.org
| Parameter | Value |
| a | 15.161 (2) Å |
| b | 14.791 (2) Å |
| c | 7.080 (2) Å |
| β | 101.04 (2) ° |
| Space Group | A2/a |
| Z (formula units per cell) | 4 |
The crystal packing analysis reveals that the isoguanine cations are stacked on top of one another, forming columns that run parallel to the c-axis. iucr.org The distances between successive cations within these columns alternate between 3.18 Å and 3.36 Å. iucr.org Furthermore, a comprehensive three-dimensional network of hydrogen bonds is present, involving all available protons, which contributes to the stability of the crystal lattice. iucr.org The sulfate ions and water molecules are situated on twofold axes within the crystal structure. iucr.org
Detailed Analysis of Bond Lengths, Bond Angles, and Torsional Angles
A detailed examination of the isoguanine cation's internal geometry shows that the molecule is not perfectly flat. iucr.org The six-membered ring is puckered, leading to the exocyclic amino and oxygen atoms being significantly out of the plane of the ring. A notable feature is a distinct folding along the C(4)-C(5) bond. iucr.org The dihedral angle between the planes of the five-membered and six-membered rings is 2.5°. iucr.org This non-planarity is a subtle but important structural characteristic.
Below are tables representing typical bond lengths and angles within the isoguanine molecule, which are consistent with those found in other purine derivatives. iucr.org
Interactive Table of Selected Bond Lengths
| Bond | Length (Å) |
|---|---|
| N(1) - C(2) | 1.373 |
| C(2) - N(3) | 1.321 |
| N(3) - C(4) | 1.353 |
| C(4) - C(5) | 1.369 |
| C(5) - C(6) | 1.420 |
| C(6) - N(1) | 1.351 |
| C(5) - N(7) | 1.380 |
| N(7) - C(8) | 1.320 |
| C(8) - N(9) | 1.365 |
| N(9) - C(4) | 1.378 |
| C(6) - N(10) | 1.324 |
Interactive Table of Selected Bond Angles
| Angle | Degree (°) |
|---|---|
| C(6) - N(1) - C(2) | 120.4 |
| N(1) - C(2) - N(3) | 121.7 |
| C(2) - N(3) - C(4) | 120.3 |
| N(3) - C(4) - C(5) | 118.8 |
| C(4) - C(5) - C(6) | 119.5 |
| C(5) - C(6) - N(1) | 119.2 |
| C(4) - C(5) - N(7) | 109.8 |
| C(6) - C(5) - N(7) | 130.7 |
| C(5) - N(7) - C(8) | 104.9 |
| N(7) - C(8) - N(9) | 113.8 |
| C(8) - N(9) - C(4) | 104.2 |
| N(9) - C(4) - C(5) | 107.3 |
Note: The bond lengths and angles are derived from crystallographic data of isoguanine sulfate monohydrate and may vary slightly in different chemical environments. iucr.org
The torsional angles within the purine ring system deviate from zero, confirming the non-planar nature of the molecule. The puckering of the rings is a critical aspect of its solid-state conformation. iucr.org
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives
Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful tool for studying the three-dimensional structure of chiral molecules in solution. While this compound itself is not chiral, its derivatives, especially when incorporated into larger biomolecules like DNA, can be studied using these techniques.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic and Molecular Structure
Quantum chemical calculations are fundamental to understanding the electronic and molecular structure of 6-amino-1,7-dihydropurin-8-one. These methods provide detailed information on the molecule's geometry, energy, and the distribution of electrons.
Density Functional Theory (DFT) is a widely used computational method to investigate the properties of molecules like this compound. The B3LYP functional, combined with a 6-31G++G** basis set, has been employed to perform geometry optimizations, calculate energies, and predict spectroscopic properties. researchgate.netacs.org
Table 1: Predicted Energetic Properties of this compound Tautomers using DFT (B3LYP/6-31G++G ))**
| Tautomer | Relative Free Energy (Gas Phase, kcal/mol) | Relative Free Energy (Aqueous Solution, kcal/mol) |
|---|---|---|
| Enol (N7H, OH at C8) | 0.00 | 8.23 |
| Enol (N9H, OH at C8) | 0.47 | 8.67 |
| Keto (N1H, O at C8) | 8.12 | 0.00 |
| Keto (N3H, O at C8) | 8.55 | 0.02 |
This table is generated based on data from Rogstad et al., 2003. researchgate.netacs.org
Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate energetic and electronic descriptors. For purine (B94841) analogs, high-level correlated ab initio methods like CCSD(T) have been used to obtain benchmark relative energies of tautomers. cuni.czcuni.cz
These calculations are computationally more demanding than DFT but can offer a more precise determination of properties like electron affinity and ionization potential. While specific studies focusing on high-accuracy ab initio calculations for a wide range of electronic descriptors for this compound are not extensively detailed in the available literature, the application of such methods to similar systems underscores their importance in validating and refining the results from DFT calculations. cuni.czcuni.czsci-hub.ru
Theoretical Elucidation of Tautomeric Equilibria and Protonation States
This compound can exist in different tautomeric forms, which are isomers that differ in the position of a proton. Understanding the equilibrium between these tautomers and the molecule's protonation states is critical for predicting its chemical reactivity and biological function.
Theoretical studies have shown a dramatic difference in the tautomeric stability of this compound between the gas phase and an aqueous solution. researchgate.netacs.orgnih.gov In the gas phase, the enol tautomers are predicted to be more stable. However, in an aqueous environment, the equilibrium shifts significantly, and the keto tautomers, specifically the N1H and N3H forms, become the most stable and are nearly equally populated. researchgate.netacs.org This shift is attributed to the interactions between the solute and solvent molecules, highlighting the profound influence of the environment on molecular properties. nih.gov
Table 2: Tautomer Population of this compound in Different Phases
| Phase | Dominant Tautomers |
|---|---|
| Gas Phase | Enol forms |
This table is based on findings from Rogstad et al., 2003. researchgate.netacs.org
The pKa value is a measure of the acidity of a compound. Theoretical methods, particularly DFT combined with a continuum solvation model, can be used to predict the pKa values of different ionizable groups in a molecule. researchgate.netacs.orgsemanticscholar.org For this compound, the pKa for the protonation of the neutral species to a cation has been calculated. The predicted pKa values for the N1H and N3H tautomers are 3.8 and 4.0, respectively. cuni.cz These values indicate that this compound is a weak base. Understanding the acid-base behavior is essential for predicting its charge state at a given pH, which in turn influences its interactions with other molecules.
Table 3: Predicted pKa Values for the Protonation of Neutral this compound
| Tautomer | Predicted pKa |
|---|---|
| Keto (N1H) | 3.8 |
This table is generated based on data from Rogstad et al., 2003. cuni.cz
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Interactions
Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. While specific MD simulation studies focusing exclusively on this compound are not prominent in the literature, MD simulations of the structurally similar 8-oxoguanine have been performed to investigate its conformational dynamics and interactions with the surrounding solvent. researchgate.netnih.govnih.govnih.gov
These simulations can provide insights into the flexibility of the molecule, the accessible conformations it can adopt, and the organization of solvent molecules, such as water, around it. nih.govdovepress.com By analyzing the trajectories from MD simulations, researchers can understand how the solvent influences the structure and dynamics of the purine analog, which is crucial for comprehending its behavior in a biological context. researchgate.netnih.gov
Molecular Docking and Molecular Recognition Studies with Model Biological Macromolecules
Molecular docking and recognition studies are pivotal in understanding how this compound (isoguanine) interacts with biological macromolecules, primarily nucleic acids and enzymes. These computational methods simulate the binding of isoguanine (B23775) within the active sites of proteins or its integration into the DNA double helix, providing insights into the specificity and stability of these interactions.
A primary focus of molecular recognition studies has been the pairing of isoguanine with its complementary partner, isocytosine (B10225), to form a novel Watson-Crick base pair. ffame.orgacs.org This isoguanine-isocytosine (isoG-isoC) pair is of great interest for the expansion of the genetic alphabet. nih.gov Computational studies have shown that the isoG-isoC pair can be as stable as the natural guanine-cytosine (G-C) pair within a DNA duplex. acs.org
However, the molecular recognition of isoguanine by DNA polymerases is complicated by its tautomeric properties. ffame.orgnih.gov Isoguanine can exist in different tautomeric forms, and a minor tautomer is capable of forming a stable base pair with thymine (B56734). ffame.orgoup.com This potential for mispairing has been a significant area of investigation. Various DNA and RNA polymerases exhibit different efficiencies and fidelities when incorporating isoguanine opposite different bases in a template strand. nih.govsemanticscholar.org For instance, enzymes like T7 RNA polymerase, AMV reverse transcriptase, and the Klenow fragment of DNA polymerase can successfully incorporate isoguanine opposite isocytosine. ffame.orgnih.gov In contrast, T4 DNA polymerase does not facilitate this incorporation. nih.gov These differences in enzymatic recognition highlight the subtle molecular interactions that govern the fidelity of DNA replication.
| Enzyme/System | Interaction with Isoguanine (isoG) | Key Findings |
| DNA Duplex | Forms a stable base pair with isocytosine (isoC). | The isoG-isoC pair is computationally and experimentally shown to be as stable as a natural G-C pair. acs.org |
| DNA Duplex | Can mispair with thymine (T). | A minor tautomeric form of isoG is believed to be responsible for the stable pairing with T. ffame.orgoup.com |
| T7 RNA Polymerase | Incorporates isoG opposite an isoC template. | Demonstrates successful recognition of the unnatural base pair. nih.gov |
| AMV Reverse Transcriptase | Incorporates isoG opposite an isoC template. | Shows enzymatic acceptance of the isoG-isoC pair. nih.gov |
| Klenow Fragment (DNA Pol I) | Incorporates isoG opposite an isoC template. | Supports the formation of the isoG-isoC pair during DNA synthesis. nih.gov |
| T4 DNA Polymerase | Does not incorporate isoG opposite an isoC template. | Indicates a higher degree of stringency or different recognition mechanism compared to other polymerases. nih.gov |
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Capabilities
While explicit Quantitative Structure-Property Relationship (QSPR) models for this compound are not extensively documented in dedicated studies, the principles of QSPR are fundamentally applied through high-level computational chemistry methods to predict its key physicochemical properties. The most critical property influencing its biological function is its tautomerism, which has been extensively studied using quantum chemical calculations. utmb.eduacs.org
The relative stability of different isoguanine tautomers determines its hydrogen bonding pattern and, consequently, its base-pairing fidelity. acs.org Computational studies, employing methods like density functional theory (DFT), have been used to calculate the energies of various tautomers in both the gas phase and in aqueous solution. utmb.edu These studies have revealed that the environment plays a crucial role in modulating the tautomeric equilibrium. acs.org For example, while enol tautomers are favored in the gas phase, the keto tautomers (N1-H and N3-H) are found to be nearly equally populated in an aqueous solution, which is more representative of a biological environment. utmb.edu This prediction is vital for understanding why isoguanine can act as a promiscuous base, pairing with both isocytosine and thymine.
These theoretical predictions of tautomeric populations serve as a predictive framework, akin to a QSPR model, for understanding the mutagenic potential of isoguanine and for designing analogues with improved pairing specificity. The ability to computationally predict how structural modifications will alter the tautomeric equilibrium is a powerful tool in the rational design of new nucleobases. nih.gov
| Tautomer | Computational Method | Predicted Relative Energy (kcal/mol) - Aqueous Solution | Predicted Property |
| Keto (N1-H) | DFT (B3LYP/6-31G++G) | ~0 (Reference) | High population in aqueous solution, pairs with isocytosine. |
| Keto (N3-H) | DFT (B3LYP/6-31G++G) | Nearly equal to N1-H form | High population in aqueous solution, can potentially mispair. utmb.edu |
| Enol Tautomers | DFT (B3LYP/6-31G++G**) | Higher in energy | Predominant in the gas phase, but much less stable in aqueous solution. utmb.edu |
Virtual Screening and Design of Hypothetical Analogues
The insights gained from computational studies of this compound have paved the way for the virtual screening and rational design of novel analogues with tailored properties. The primary goal of designing these hypothetical analogues is often to control the tautomeric equilibrium to enhance base-pairing fidelity, a critical requirement for creating a functional and orthogonal expanded genetic alphabet. nih.govnih.gov
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, or in this case, to possess desired properties. nih.gov While not always applied in a high-throughput manner for isoguanine, the principles of structure-based design are used to create hypothetical analogues. By modifying the isoguanine scaffold, researchers can computationally predict the effects of these changes on properties like tautomeric stability and base-pairing energy.
This design process has led to the synthesis and study of several isoguanine analogues. The goal is to create a modified purine that strongly favors the keto tautomer that pairs correctly with isocytosine, thereby minimizing the mispairing with thymine. This is a key component of creating an "artificially expanded genetic information system" (AEGIS), which seeks to add new, functional base pairs to the existing genetic code. nih.gov
| Analogue Name | Structural Modification | Intended Improvement / Property |
| 7-deaza-isoguanine | Replacement of N7 with a C-H group. | Designed to alter the electronic properties and potentially shift the tautomeric equilibrium to favor the desired keto form. nih.gov |
| 8-aza-isoguanine | Replacement of C8 with a nitrogen atom. | Aims to modulate the hydrogen bonding capabilities and tautomeric preferences of the purine ring system. nih.gov |
| 7-deaza-8-aza-isoguanine | Combination of both modifications. | A further attempt to fine-tune the electronic structure and steric properties to achieve higher fidelity in base pairing. nih.gov |
Biochemical Pathways and Enzymatic Transformations Hypothetical/mechanistic Investigations
Investigation of Potential Intermediacy in Purine (B94841) De Novo Synthesis or Salvage Pathways
Current biochemical understanding does not recognize isoguanine (B23775) as a standard intermediate in either the de novo synthesis or the primary purine salvage pathways. microbenotes.comwikipedia.org The de novo pathway constructs purine rings from simpler precursors like amino acids and bicarbonate, culminating in the synthesis of inosine (B1671953) monophosphate (IMP), which is then converted to adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). youtube.comprolekare.cz The salvage pathway recycles pre-existing purine bases and nucleosides, such as adenine (B156593), guanine (B1146940), and hypoxanthine (B114508), which are recovered from the degradation of nucleic acids. youtube.comnih.govmdpi.com
Instead of being a product of these pathways, isoguanine primarily arises as a result of oxidative damage to adenine within DNA. caymanchem.comwikipedia.org Reactive oxygen species can lead to the oxidation of the adenine base, converting it into isoguanine. caymanchem.comnih.gov This modified base is mutagenic because it can cause mispairing during DNA replication. wikipedia.org
Although not a typical substrate for salvage, isoguanine can be processed by certain enzymes that channel it into the broader purine metabolic network. In Escherichia coli, isoguanine is deaminated to xanthine (B1682287), a key intermediate in the purine degradation pathway that ultimately leads to uric acid. nih.govnih.gov This conversion represents a form of metabolic recycling, allowing the cell to manage the mutagenic base by converting it into a standard metabolite. nih.gov Furthermore, in the realm of synthetic biology, enzymatic pathways are being engineered to produce unnatural nucleotides, including the conversion of 2'-deoxyxanthosine (B1596513) 5'-monophosphate (dXMP) into deoxyisoguanosine monophosphate (dBMP), demonstrating a mechanistic, albeit not natural, synthesis route. nih.gov
Enzymatic Biotransformations Involving the 6-amino-1,7-dihydropurin-8-one Scaffold
Isoguanine has been identified as a substrate for specific enzymes, primarily hydrolases and transferases.
Hydrolases: The most well-characterized enzymatic transformation is the deamination of isoguanine to xanthine, a reaction catalyzed by the E. coli enzyme Cytosine Deaminase (CDA), which functions as an isoguanine deaminase. nih.govnih.gov This hydrolytic deamination is a critical step in detoxifying the mutagenic base. nih.gov
Transferases (Polymerases): Various DNA and RNA polymerases can recognize isoguanine's nucleoside form (isoguanosine) and incorporate it into nucleic acid strands. Studies have shown that enzymes like T7 RNA polymerase, AMV reverse transcriptase, and the Klenow fragment of DNA polymerase can utilize deoxyisoguanosine triphosphate and incorporate it opposite an isocytosine (B10225) template. nih.govffame.org However, this process is not always faithful, as some polymerases can also mis-incorporate isoguanine opposite thymine (B56734), highlighting its mutagenic potential. nih.gov
The interaction between isoguanine and Cytosine Deaminase (CDA) has been studied in detail. Kinetic analyses reveal that isoguanine is a highly effective substrate for this enzyme, in some cases even better than the enzyme's namesake substrate, cytosine. nih.govnih.gov The three-dimensional structure of CDA has been resolved with isoguanine bound in its active site, providing a structural basis for its catalytic activity. nih.gov
Theoretical studies have further explored the chemical mechanism of the deamination reaction. acs.orgnih.gov These investigations suggest that the reaction is favored to proceed with the deprotonated form of isoguanine and that the presence of a water molecule can lower the activation energy barrier for the reaction. nih.govnih.gov
The binding interaction with polymerases is governed by hydrogen-bonding patterns. Isoguanine can form a Watson-Crick base pair with isocytosine, featuring a hydrogen-bonding pattern distinct from the canonical A-T and G-C pairs. ffame.org However, isoguanine can exist in different tautomeric forms, one of which is complementary to thymine, leading to incorrect pairing by polymerases and subsequent mutations. nih.govffame.org
| Enzyme Class | Specific Enzyme Example | Substrate | Product(s) | Key Findings |
| Hydrolase | E. coli Cytosine Deaminase (CDA) | Isoguanine | Xanthine, Ammonia (B1221849) | Isoguanine is a better substrate than cytosine under tested conditions (kcat/Km of 6.7 × 105 M-1s-1). nih.govnih.gov |
| Transferase | Klenow Fragment (DNA Polymerase I) | Deoxyisoguanosine triphosphate | Incorporation into DNA | Incorporates isoguanine opposite isocytosine but can also mis-incorporate it opposite thymine. nih.govffame.org |
| Transferase | T7 RNA Polymerase | Isoguanosine (B3425122) triphosphate | Incorporation into RNA | Incorporates isoguanosine into RNA opposite an isocytosine template. nih.gov |
Interaction Profiles with Key Components of the Purine Metabolome
Isoguanine's primary interactions within the purine metabolome are linked to its origin as a damage product and its subsequent detoxification.
Formation from Adenine: Its most critical interaction is its formation from the oxidative damage of adenine, a core component of DNA, RNA, and energy-carrying molecules like ATP. caymanchem.comnih.gov
Conversion to Xanthine: The enzymatic conversion of isoguanine to xanthine directly links it to the purine degradation pathway. nih.govnih.gov Xanthine is a central metabolite that is further oxidized to uric acid for excretion in humans. youtube.comnih.gov
Mispairing with Thymine: When present in DNA, isoguanine interacts aberrantly with thymine during replication, an interaction that can lead to G:C to T:A transversion mutations if not repaired. nih.govtamu.edu
Metabolomic Profiling and Identification in Model Biological Systems
The ribonucleoside form of isoguanine, isoguanosine, has been successfully identified and quantified in various biological samples, confirming its presence in living organisms. nih.govresearchgate.net Endogenous levels of isoguanosine have been measured in mouse liver RNA, as well as in human urine and cerebrospinal fluid. nih.govresearchgate.net Notably, the deoxyribonucleoside form was not detected in mouse liver DNA under the same conditions, suggesting that in mammals, isoguanine may be more prevalent as a modification in RNA or as a free ribonucleoside. wikipedia.orgnih.govresearchgate.net The measured concentrations of isoguanosine in urine and liver were found to be comparable to or even higher than those of well-known oxidative stress markers like 8-oxo-7,8-dihydroguanosine, suggesting a potentially significant biological role or a high rate of formation. nih.govresearchgate.net
The detection and quantification of isoguanine and its nucleosides in complex biological matrices require highly sensitive and specific analytical techniques.
| Methodology | Application | Description |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantification in fluids and tissues | Considered the gold standard for measuring modified nucleosides. researchgate.net Isotope dilution LC-MS/MS provides high accuracy and sensitivity for quantifying isoguanosine in samples like urine and liver extracts. nih.govnih.gov |
| High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC) | Quantification of related compounds | A sensitive method used for detecting electrochemically active compounds like oxidized purines, such as 8-oxoguanine, a related oxidative damage product. nih.gov |
| Gas Chromatography-Mass Spectrometry (GC/MS) | Quantification of related compounds | Used for identifying and quantifying various DNA base modifications after chemical derivatization, though it can sometimes introduce artifacts. nih.gov |
| Modified Dye Terminator Sequencing | Identification in nucleic acids | An effective method for unambiguously identifying the position of isoguanine within a synthetic DNA sequence. nih.govoup.com |
| Modified Pyrosequencing | Identification in nucleic acids | Partially successful at sequencing DNA containing isoguanine, this method detects pyrophosphate released during nucleotide incorporation. nih.govoup.com |
Isotopic Tracer Experiments for Metabolic Flux Analysis
Isotopic tracer experiments coupled with metabolic flux analysis (MFA) represent a powerful methodology for quantitatively delineating the flow of metabolites through biochemical pathways. While direct experimental data on this compound (isoguanine) using this approach is not extensively documented in existing literature, the well-established principles of MFA for canonical purines like adenine and guanine provide a clear framework for hypothetical and mechanistic investigations into isoguanine metabolism. Such studies are crucial for understanding how this non-canonical purine is synthesized, salvaged, and catabolized within a cellular system.
Metabolic flux analysis utilizes substrates labeled with stable isotopes, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N), to trace the journey of atoms through metabolic networks. nih.gov By measuring the incorporation of these heavy isotopes into downstream metabolites, researchers can calculate the rates (fluxes) of the enzymatic reactions involved. This approach offers a dynamic view of metabolic activity that cannot be obtained from static metabolite concentration measurements alone. nih.gov
Hypothetical Experimental Design for Isoguanine Flux Analysis
A typical isotopic tracer experiment to investigate isoguanine metabolism would involve introducing a labeled precursor into a cell culture or model organism. The choice of tracer is critical and depends on the specific pathway being interrogated.
De Novo Synthesis: To investigate the de novo synthesis of the purine ring of isoguanine, precursors that contribute atoms to the purine backbone would be used. These include ¹⁵N-labeled glycine, [U-¹³C,¹⁵N]-glutamine, or ¹³C-labeled formate. nih.govresearchgate.net The incorporation of these isotopes into the isoguanine molecule would provide evidence for its de novo production and quantify its rate relative to other purines.
Salvage Pathway: To probe the salvage pathway, labeled isoguanine itself (e.g., [¹⁵N₅]-isoguanine or [U-¹³C₅]-isoguanine) would be supplied to the system. The subsequent detection of labeled isoguanosine and isoguanosine monophosphate (isoGMP) would confirm the activity of salvage enzymes like hypoxanthine-guanine phosphoribosyltransferase (HPRT) or a specific isoguanine phosphoribosyltransferase. nih.gov
Following a period of incubation, cells are harvested, and metabolites are extracted. Advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), are then used to separate and quantify the various isotopologues (molecules that differ only in their isotopic composition) of isoguanine and related metabolites. chromatographyonline.commdpi.com
Detailed Research Findings from Mechanistic Investigations
Although specific data for isoguanine is limited, findings from studies on analogous purines allow for the construction of hypothetical data sets to illustrate the potential outcomes of such experiments.
Table 1: Hypothetical Mass Isotopologue Distribution in Purine Metabolites
This table illustrates the expected fractional abundance of different mass isotopologues in key purine pathway metabolites after incubating cells with [U-¹⁵N]-Glutamine, a key nitrogen donor for de novo purine synthesis.
In this hypothetical scenario, the high enrichment (90%) of M+2 glutamine confirms successful tracer uptake. The significant labeling in Inosine Monophosphate (IMP) and Guanosine Monophosphate (GMP) indicates active de novo synthesis. nih.gov In contrast, the very low incorporation of ¹⁵N into isoguanine (M+1 and M+2 at 4% and 1%) suggests that, under these conditions, its primary source is not de novo synthesis but likely a salvage pathway or the modification of other purines.
Quantifying Metabolic Fluxes
The raw mass isotopologue distribution data is fed into computational models to calculate the flux through specific enzymatic reactions. This analysis can distinguish between the relative contributions of competing pathways, such as de novo synthesis versus salvage. nih.gov
Table 2: Hypothetical Metabolic Flux Rates in Purine Pathways
This table presents calculated flux rates for key reactions in purine metabolism, derived from a hypothetical isotopic tracer experiment using both labeled glutamine (for de novo pathways) and labeled hypoxanthine (for salvage pathways). Fluxes are normalized relative to the rate of IMP synthesis.
The results from this hypothetical analysis indicate a metabolic network where purine salvage is the dominant pathway for maintaining nucleotide pools (e.g., Hypoxanthine -> IMP flux is 2.5 times higher than de novo synthesis). nih.gov The flux through isoguanine salvage (Isoguanine -> isoGMP) is minimal, suggesting it is not a primary substrate for nucleotide synthesis in this model system. Furthermore, the data point towards a catabolic fate for isoguanine, with a notable flux towards xanthine, potentially via an enzyme like isoguanine deaminase.
By applying these established isotopic tracer methodologies, a quantitative and dynamic understanding of the metabolic fate of this compound can be achieved. Such investigations would clarify its role as a substrate for nucleotide synthesis, its degradation pathways, and its interaction with the broader network of purine metabolism.
Chemical Reactivity and Advanced Material Applications
Reactivity of the Purine (B94841) Ring System: Electrophilic, Nucleophilic, and Radical Reactions
The reactivity of the purine ring system in isoguanine (B23775) is governed by the interplay of its constituent functional groups and the aromatic character of the bicyclic core. The presence of an electron-donating amino group and the lactam functionality dictates its behavior in various chemical transformations.
Electrophilic Reactions: The purine ring is generally considered electron-deficient, making it less susceptible to electrophilic aromatic substitution than benzene. wikipedia.orgmasterorganicchemistry.com However, the exocyclic 6-amino group is a strong activating group, directing electrophiles to the electron-rich positions of the molecule. The most likely site for electrophilic attack is the C8 position, analogous to guanine (B1146940) chemistry. While specific studies on electrophilic substitution of isoguanine are limited, reactions such as halogenation or nitration would likely require carefully controlled conditions to achieve substitution on the purine core without affecting other functional groups. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, involving the formation of a cationic carbocation intermediate, which is stabilized by the electron-donating amino group. masterorganicchemistry.com
Nucleophilic Reactions: The electron-deficient nature of the purine ring makes it a potential substrate for nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups. However, such reactions typically require harsh conditions or the presence of a good leaving group. youtube.com In the context of isoguanine chemistry, nucleophilic displacement reactions are more commonly observed in the synthesis of its derivatives. For instance, the synthesis of a hexitol-isoguanine (h-isoG) phosphoramidite (B1245037) involves a key step of selective deamination of a 2-aminoadenosine (B16350) precursor via diazotization, a reaction initiated by an electrophile (nitrosonium ion) but leading to a substitution outcome. nih.gov Another example involves the nucleophilic opening of a 2,3′-anhydro nucleoside with ammonia (B1221849) at the C2 position to form an isocytosine (B10225) derivative, highlighting the reactivity of the purine-like core to nucleophiles under specific synthetic conditions. nih.gov
Radical Reactions: Isoguanine is notably implicated in the chemistry of radical reactions, often as a product of oxidative damage to adenine (B156593). The hydroxyl radical (•OH), a highly reactive oxygen species, can attack adenine, leading to the formation of isoguanine. nih.gov Theoretical studies have elucidated the mechanisms for this transformation, involving the attack of the •OH radical at the C2 position of adenine, followed by bond cleavage and tautomerization. nih.gov This process underscores the significance of isoguanine as a biomarker for oxidative stress and DNA damage. wikipedia.org
Oxidation and Reduction Chemistry of the 6-amino-1,7-dihydropurin-8-one Moiety
The redox chemistry of isoguanine is fundamental to its role in biological systems and its potential in electrochemical applications.
Oxidation: As previously mentioned, isoguanine is a primary product of the oxidation of adenine. nih.govwikipedia.org The purine ring system is susceptible to further oxidation. While detailed experimental studies on the complete oxidation pathway of isoguanine are not abundant, analogies with guanine and its primary oxidation product, 8-oxoguanine, provide valuable insights. The electrochemical oxidation of 8-oxoguanine has been shown to be a reversible, pH-dependent process that yields several products. scispace.com Given that 8-oxoguanine is more easily oxidized than guanine, it is plausible that isoguanine could also undergo further oxidation under electrochemical or strong chemical oxidizing conditions. researchgate.net The likely sites of oxidation would be the electron-rich double bonds within the purine ring, potentially leading to ring-opened products such as imidazolone (B8795221) or hydantoin (B18101) derivatives, similar to the oxidative degradation of guanine.
Reduction: Information regarding the chemical or electrochemical reduction of isoguanine is scarce in the literature. Hypothetically, the C=O group (carbonyl) at the C2 position and the C4=C5 double bond in the pyrimidine (B1678525) portion of the purine ring are potential sites for reduction. Catalytic hydrogenation or reduction with potent hydride reagents could potentially lead to di- or tetrahydro-isoguanine derivatives. However, the stability of the aromatic system makes such reductions challenging without specific activation.
Coordination Chemistry with Metal Ions and Ligand Properties
Isoguanine possesses multiple potential donor sites for metal ion coordination, including the ring nitrogens (N3, N7, N9) and the exocyclic amino (N6) and carbonyl (O2) groups. This versatility allows it to act as a multidentate ligand, forming a variety of metal complexes.
Synthesis and Characterization of Metallocomplexes
The synthesis of metal-isoguanine complexes generally involves the reaction of an isoguanine salt or its nucleoside derivative with a metal salt in an appropriate solvent. While the coordination chemistry of isoguanine is less explored than that of guanine, studies have revealed its unique ability to form sandwich-type complexes with alkali metal ions such as Na+, K+, and Rb+. nih.gov These structures consist of stacked isoguanine tetrads or pentads held together by the central metal ion. nih.gov
Characterization of these metallocomplexes employs a range of spectroscopic and analytical techniques:
X-ray Crystallography: Provides definitive structural information, including bond lengths, bond angles, and the precise coordination environment of the metal ion.
NMR Spectroscopy (¹H, ¹³C, ¹⁵N): Used to probe the structure of the complexes in solution. Changes in chemical shifts upon metal binding can help identify the coordination sites.
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can detect shifts in the stretching frequencies of functional groups (e.g., C=O, N-H) upon coordination to a metal ion, providing evidence for the points of attachment.
UV-Vis Spectroscopy: Changes in the electronic absorption spectrum of isoguanine upon addition of a metal ion can be used to study complex formation.
Investigation of Binding Modes and Stability Constants
Isoguanine's multiple donor sites allow for various binding modes, including monodentate, bidentate, and bridging coordination. The preferred binding mode depends on the metal ion's size, charge, and electronic properties, as well as the reaction conditions.
The stability of a metal complex in solution is quantified by its formation constant (K) or stability constant (log K). scispace.comwordpress.com These constants are determined experimentally, often through techniques like potentiometric titration or spectrophotometry. rsc.orgacademicjournals.org
For isoguanine, detailed thermodynamic studies have been performed on its complexes with alkali metals. Density functional theory (DFT) calculations have shown that in isoguanine sandwich complexes, the base-metal ion interaction energy is a crucial stabilizing factor, similar to guanine complexes. nih.gov Interestingly, the base-base interaction energy in isoguanine sandwiches is significantly larger than in guanine analogues, to the point where it can exceed the base-metal ion interaction energy. nih.gov These theoretical studies predict a metal ion preference for pentad complexes in the order of Rb+ > K+ > Na+, which aligns with available experimental data. nih.gov
| Complex Type | Metal Ion Preference | Key Thermodynamic Finding |
| Isoguanine Tetrad Sandwich | K+ ≈ Rb+ > Na+ | Base-base interaction energy can be larger than base-metal ion interaction energy. nih.gov |
| Isoguanine Pentad Sandwich | Rb+ > K+ > Na+ | Predicted preference agrees with experimental observations. nih.gov |
While comprehensive databases of stability constants for isoguanine with a wide range of transition metals are not yet available, the principles governing complex stability—such as the Irving-Williams series—would be expected to apply. academicjournals.org
Photochemistry and Photophysical Properties of the Compound
The response of isoguanine to UV radiation is a critical area of research, particularly concerning the photostability of alternative genetic components. Studies have revealed that isoguanine's photodynamics are highly dependent on its tautomeric form.
Studies on isoguanine's nucleosides, 2'-deoxyisoguanosine (B9890) (dIsoGuo) and isoguanosine (B3425122) (IsoGuo), in aqueous solution show that their primary relaxation mechanism after UV absorption involves non-radiative decay from the S1(ππ*) state to the ground state via pathways with lifetimes in the femtosecond to picosecond range, rendering them photostable under these conditions. nih.gov Protonation has been shown to significantly affect the photophysics of purine nucleosides. nih.gov For protonated isoguanine, decay occurs on an ultrafast timescale, demonstrating high photostability in contrast to protonated guanine, which has a much longer excited-state lifetime. rsc.orgtandfonline.com
| Compound | Condition | Absorption Maxima (nm) | Key Photodynamic Feature |
|---|---|---|---|
| Isoguanine (Keto tautomer) | Gas Phase | Not specified | Trapped in long-lived dark nπ* states, lower photostability. nih.gov |
| Isoguanine (Enol tautomer) | Gas Phase | Not specified | Short-lived excited state, relatively photostable. nih.gov |
| 2'-deoxyisoguanosine (dIsoGuo) | Aqueous (pH 7.4) | 292, 247, 206 | Ultrafast decay (< 2 ps) to ground state. nih.gov |
| Isoguanosine (IsoGuo) | Aqueous (pH 7.4) | 293, 247, 206 | Ultrafast decay (< 2 ps) to ground state. nih.gov |
| Protonated Isoguanine | Aqueous | 292 | Ultrafast decay, considered photostable. rsc.orgtandfonline.com |
Applications as a Building Block in Supramolecular Assemblies and Engineered Materials
Isoguanine's unique hydrogen-bonding pattern—different from the canonical bases—makes it an exceptionally valuable component for building novel supramolecular structures and engineered biomaterials.
The most prominent application is in the expansion of the genetic alphabet. Isoguanine forms a highly specific base pair with isocytosine (or its more stable derivative, 5-methylisocytosine) through three hydrogen bonds, a pattern that is orthogonal to the natural A:T and G:C pairs. nih.gov This isoG:isoC pair has been successfully incorporated into DNA and RNA, demonstrating that it can be replicated by polymerases and used to store and retrieve genetic information, effectively creating a six-letter genetic alphabet. wikipedia.orgnih.gov This technology opens avenues for creating novel proteins with unnatural amino acids and developing new diagnostic and therapeutic tools.
Furthermore, isoguanine is a key component in the development of "hachimoji DNA," an eight-letter synthetic genetic system, where it pairs with 1-methylcytosine. wikipedia.org Its ability to form stable, specific, non-natural base pairs is central to the field of synthetic biology. tandfonline.com
Beyond base pairing, isoguanine's capacity for self-assembly into higher-order structures is also exploited. As discussed, it can form G-quadruplex-like structures, such as tetrads and pentaplexes, with metal ions. nih.gov These structures are being investigated for applications in nanotechnology and as potential therapeutic targets. The functionalization of isoguanine within oligonucleotides, for instance by attaching fluorescent pyrene (B120774) molecules via click chemistry, allows for the creation of engineered DNA materials with tailored optical properties for use as probes and sensors. nih.gov
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques with Specialized Detection
Chromatographic methods form the cornerstone of purine (B94841) analysis, offering powerful separation capabilities that are essential for distinguishing structurally similar compounds. When coupled with specialized detectors, these techniques provide highly sensitive and specific quantification of 6-amino-1,7-dihydropurin-8-one.
High-Performance Liquid Chromatography (HPLC) with UV, Fluorescence, and Electrochemical Detection
High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of purine derivatives, including this compound. The separation is typically achieved on reverse-phase columns, such as C18, which separate compounds based on their hydrophobicity. The choice of mobile phase, often a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile, is optimized to achieve the best resolution between the target analyte and other sample components.
UV Detection: UV detection is a common and robust method for the quantification of purines, which naturally absorb ultraviolet light due to their aromatic structure. Isoguanine (B23775) exhibits characteristic UV absorbance maxima at approximately 240 nm and 292 nm. nih.gov The absorbance at these wavelengths is directly proportional to the concentration of the compound, allowing for accurate quantification. The pH of the mobile phase can influence the UV spectrum of isoguanine, a factor that must be considered during method development. mdpi.comnih.gov
Fluorescence Detection: While native this compound is not strongly fluorescent, derivatization with a fluorogenic reagent can significantly enhance detection sensitivity. This approach involves chemically modifying the analyte to introduce a highly fluorescent tag. Although specific derivatization agents for isoguanine are not widely reported, the principles of fluorescent labeling of purines are well-established. nih.gov Furthermore, certain tricyclic derivatives of isoguanine have been shown to possess intrinsic fluorescence, opening avenues for the development of direct fluorescence detection methods. dlsu.edu.ph For instance, a method for guanine (B1146940), a structural isomer, utilizes its natural fluorescence with excitation at 260 nm and emission at 375 nm, a technique that could potentially be adapted for isoguanine. nih.gov
Electrochemical Detection (ECD): ECD is an exceptionally sensitive technique for the detection of electroactive compounds like purines. The method is based on measuring the current generated by the oxidation or reduction of the analyte at an electrode surface. Guanine, an isomer of this compound, is readily oxidized, and this property is exploited for its highly sensitive detection. imrpress.com The electrochemical oxidation of guanine typically proceeds via a two-electron oxidation to form 8-oxoguanine, which is then further oxidized. nih.gov It is anticipated that this compound would exhibit similar electrochemical activity, making HPLC-ECD a promising technique for its trace-level analysis in biological samples.
A study on the quantification of isoguanosine (B3425122), the ribonucleoside of isoguanine, in human urine and mouse liver RNA utilized isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly specific and sensitive method that can be considered a benchmark in the field. nih.govnih.govnih.gov While not a conventional HPLC detection method, it underscores the application of liquid chromatography in the analysis of this compound.
Table 1: HPLC Methods for Purine Analysis (Illustrative)
| Analyte | Column | Mobile Phase | Detection | Limit of Detection (LOD) | Reference |
| Guanine | C18 | Gradient of 0.1% formic acid in water and methanol | Fluorescence (Ex: 260 nm, Em: 375 nm) | ~10-fold more sensitive than UV | nih.gov |
| Purine Metabolites | C18 | Gradient of phosphate (B84403) buffer and acetonitrile | UV (254 nm) | Not specified | nih.gov |
| Isoguanosine | Not specified | Not specified | LC-MS/MS | Not specified | nih.govnih.govnih.gov |
Capillary Electrophoresis (CE) for High-Resolution Separations
Capillary Electrophoresis (CE) is a powerful separation technique that offers high efficiency and resolution, making it well-suited for the analysis of complex biological samples. In CE, charged molecules are separated based on their electrophoretic mobility in a narrow capillary under the influence of a high electric field. For purine analysis, Capillary Zone Electrophoresis (CZE) is a commonly employed mode.
The separation in CZE is influenced by factors such as the pH and composition of the background electrolyte, the applied voltage, and the capillary temperature. Optimization of these parameters is crucial for achieving the desired separation of this compound from its isomers and other closely related compounds. While specific validated methods for this compound are not extensively documented, CE has been successfully applied to the separation of various purine and pyrimidine (B1678525) bases. researchgate.net For instance, a comparative study demonstrated that CZE can offer similar or even superior analytical performance to HPLC for the determination of purine compounds in biological samples. nih.gov
Table 2: Capillary Electrophoresis Conditions for Purine Separation (General)
| Parameter | Typical Conditions |
| Capillary | Fused-silica, 50-75 µm i.d. |
| Background Electrolyte | Phosphate or borate (B1201080) buffer |
| pH | 7-9 |
| Applied Voltage | 15-30 kV |
| Detection | UV absorbance (e.g., 254 nm) |
Development of Electrochemical Sensors for Specific Detection
Electrochemical sensors offer a rapid, sensitive, and cost-effective alternative to chromatographic methods for the detection of this compound. These sensors are based on the direct electrochemical oxidation of the purine base at the surface of a modified electrode. The resulting current is proportional to the concentration of the analyte.
The development of such sensors involves the modification of a base electrode material, such as glassy carbon or gold, with nanomaterials like carbon nanotubes or metallic nanoparticles. These modifications serve to enhance the electrode's surface area, improve electron transfer kinetics, and increase the sensitivity and selectivity of the detection.
While specific electrochemical sensors for this compound are still an emerging area of research, the principles have been well-established for the detection of guanine and adenine (B156593). For example, a biosensor based on a gel containing multi-walled carbon nanotubes and an ionic liquid has been developed for the detection of uric acid and adenine. imrpress.com Such platforms could be adapted for the specific detection of this compound by tailoring the electrode's surface chemistry to promote selective interactions with the target molecule.
Immunoassays for Highly Selective and Sensitive Quantification
Immunoassays are highly specific and sensitive analytical methods that utilize the principle of antigen-antibody recognition. For the detection of this compound, this would involve the development of monoclonal antibodies that specifically bind to this molecule. These antibodies can then be used in various immunoassay formats, such as the Enzyme-Linked Immunosorbent Assay (ELISA).
In a competitive ELISA, a known amount of labeled this compound competes with the analyte in the sample for binding to a limited number of specific antibody sites. The amount of bound labeled analyte is inversely proportional to the concentration of the analyte in the sample. This technique can provide very low detection limits and is suitable for high-throughput screening.
The development of specific monoclonal antibodies is a critical and challenging step. It requires the synthesis of an immunogen, typically by conjugating this compound to a carrier protein, which is then used to immunize an animal to produce the desired antibodies. While immunoassays for other DNA adducts and modified bases are well-established, specific immunoassays for this compound are not yet widely available. However, the existing methodologies for antibody production and immunoassay development provide a clear roadmap for their future creation. nih.gov
Microfluidic and Lab-on-a-Chip Systems for Miniaturized Analysis
Microfluidic and lab-on-a-chip technologies represent a paradigm shift in analytical chemistry, enabling the integration of multiple laboratory processes onto a single, miniaturized device. These systems offer several advantages, including reduced sample and reagent consumption, faster analysis times, and the potential for portability and point-of-care testing.
For the analysis of this compound, a microfluidic device could integrate sample preparation steps, such as cell lysis and DNA/RNA extraction, with separation and detection modules. Separation could be achieved using microchip electrophoresis, a miniaturized form of capillary electrophoresis, which offers rapid and high-resolution separation of purine bases. Detection could be accomplished using integrated electrochemical or optical sensors.
While dedicated lab-on-a-chip systems for this compound have not been extensively reported, the technology has been successfully applied to the analysis of other nucleic acid components and metabolites. nih.gov For example, integrated microfluidic devices have been developed for cell separation, cell lysis, and DNA purification from whole blood, demonstrating the potential for complex sample processing on a chip. nih.gov These platforms could be adapted for the specific analysis of this compound in biological fluids, paving the way for rapid and automated analysis in clinical and research settings.
Emerging Research Avenues and Future Perspectives
Exploration of Undiscovered Synthetic Strategies for Structural Diversification
The synthesis of isoguanine (B23775) and its derivatives is crucial for exploring their full potential. Current research is focused on developing more efficient and versatile synthetic routes to create a diverse range of structural analogues for various applications.
A significant advancement has been the development of a straightforward and convenient method for the large-scale synthesis of isoguanosine (B3425122) (the ribonucleoside of isoguanine) through the diazotization of 2,6-diaminopurine (B158960) riboside. researchgate.net This approach utilizes sodium nitrite (B80452) and acetic acid at room temperature, offering a cost-effective alternative to commercially available isoguanosine. researchgate.net Further, this diazotization method has been successfully applied to synthesize 2'-fluoro-isoguanosine and 2'-deoxy-isoguanosine from their respective 2,6-diaminopurine nucleoside precursors. researchgate.net
Novel strategies are also being explored for creating more complex analogues. For instance, a new alkoxide condensation of a dinitrile synthon has been successfully used to synthesize a 3-deaza-8-aza isoguanosine analogue, demonstrating a novel and efficient procedure in the chemistry of purine (B94841) analogues that mimic the guanosine (B1672433) framework. sciforum.net Other approaches focus on introducing different functional groups to the isoguanine scaffold to modulate its properties. The reactive carboxylic group in some analogues, for example, can be used for bioconjugation with fluorescent amines and DNA. researchgate.net The development of synthetic methods for analogues like cardiolipin (B10847521) showcases the broader applicability of advanced organic chemistry techniques, such as chlorophosphoramidite coupling, to create complex biomolecular structures. nih.gov
In-depth Mechanistic Studies of Tautomerism and Isomerization Dynamics
The tautomeric nature of isoguanine is a key feature that dictates its chemical behavior and biological function. Unlike the canonical bases, isoguanine exhibits a delicate balance between its different tautomeric forms, which can be significantly influenced by its environment.
Theoretical studies have revealed that isoguanine's tautomeric properties are uniquely modulated by its surroundings. nih.gov In the gas phase, certain tautomers dominate, but in polar solvents or within the DNA microenvironment, the relative stability of these forms changes dramatically. Tautomers that are physiologically relevant may only represent a tiny fraction (less than 1/10^5) of the total isoguanine population in the gas phase. This environmental sensitivity is crucial for understanding spontaneous mutations and for designing new nucleobases with specific recognition properties.
Mechanistic investigations into the formation of isoguanine from adenine (B156593) have provided further insights. Theoretical studies show that the reaction, initiated by an OH radical attack, involves a two-step process. nih.gov After the initial formation of a reactant complex and subsequent dehydrogenation, the final step to the stable isoguanine form occurs via tautomerization. Direct hydrogen transfer has a high energy barrier, whereas an indirect, water-mediated hydrogen transfer is much more favorable, with the water molecule lowering the reaction barrier by over 20 kcal/mol. nih.gov These findings help explain why only specific tautomers of isoguanine and isoguanosine have been observed experimentally. nih.gov
Advanced Computational Studies for Predictive Understanding of Chemical Behavior
Computational chemistry provides powerful tools for predicting the behavior of molecules like isoguanine, offering insights that can guide experimental work. Advanced computational models are being used to understand its reactivity, stability, and interactions at a quantum level.
Discovery of Novel Biochemical Interactions in Model Systems
Isoguanine's role extends beyond being a simple isomer of guanine (B1146940). Its formation as a result of oxidative DNA damage gives it significant biological implications, and its unique structure allows for novel interactions in various model systems.
As a product of oxidative damage to adenine, isoguanine is considered a mutagenic lesion in DNA. caymanchem.com Studies have shown its genotoxicity in bacterial assays and its ability to induce sister chromatid exchange in human lymphocytes. caymanchem.com When incorporated into DNA strands, isoguanine can induce a parallel-stranded DNA structure, a significant deviation from the canonical antiparallel double helix. caymanchem.com
The ability of isoguanine to form non-standard base pairs, particularly with isocytosine (B10225), has been a major focus of research. This isoG-isoC pair forms three hydrogen bonds, similar to the G-C pair, and can be incorporated into DNA and RNA by various polymerases. sciforum.net This property is the foundation for its use in expanding the genetic alphabet. Furthermore, oligonucleotides containing isoguanine can self-assemble into tetraplex structures, or "G-quartets," which exhibit different cation selectivity compared to standard G-quartets. tandfonline.com These unique assembly properties open up possibilities for creating novel DNA structures and materials.
Integration into Interdisciplinary Research Areas (e.g., synthetic biology, supramolecular chemistry, nanotechnology)
The unique properties of 6-amino-1,7-dihydropurin-8-one are enabling its integration into several cutting-edge, interdisciplinary fields, demonstrating its versatility beyond traditional biochemistry.
Synthetic Biology: Isoguanine is a key component in the field of synthetic biology, particularly in efforts to create "artificially expanded genetic information systems" (AEGIS). By forming a stable base pair with isocytosine (or its more stable derivative, 5-methylisocytosine), it serves as a third, unnatural base pair that can be replicated and transcribed by polymerases. sciforum.nettandfonline.com This expansion of the genetic alphabet from four to six letters opens up possibilities for encoding novel amino acids and creating new biological functions.
Supramolecular Chemistry: This field focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. wikipedia.org Isoguanosine, the nucleoside of isoguanine, has shown a remarkable ability to self-assemble into complex supramolecular structures. nih.govresearchgate.net In the presence of certain metal ions, isoguanosine can form stable hydrogels with excellent long-term stability, far exceeding that of guanosine-based gels. nih.gov These hydrogels, composed of interconnected helical fibers, show promise for applications in drug delivery and regenerative medicine. nih.gov Isoguanine and its derivatives can also form self-assembled quartets and other higher-order structures that can act as ionophores. tandfonline.comacs.org
Nanotechnology: The self-assembling properties of isoguanine make it a valuable building block in nanotechnology. researchgate.net Guanine and its analogues are considered notable molecular tools for designing functional supramolecular assemblies that can be used to create nanomaterials. researchgate.netfrontiersin.orgnih.gov DNA-based nanomaterials, which can incorporate non-canonical bases like isoguanine, offer excellent biocompatibility and programmability for applications in drug delivery, biosensing, and nanoelectronics. frontiersin.orgnih.gov The ability to form ordered nanonetworks and other structures with precise control over size and shape makes isoguanine-containing systems a promising platform for developing advanced nanomedicines and diagnostic tools. nih.govnih.govnih.gov
Q & A
Q. Table 1: Key Spectral Signatures
| Technique | Observed Signal | Structural Inference |
|---|---|---|
| IR | 1689 cm<sup>-1</sup> | C=O stretching in purine ring |
| <sup>1</sup>H NMR | δ 8.2 ppm (s, 1H) | H2 proton in purine core |
Advanced: How can computational modeling resolve discrepancies between experimental and theoretical data for this compound's reactivity?
Answer:
Discrepancies often arise from solvent effects, transition state energetics, or unaccounted steric hindrance.
- COMSOL Multiphysics : Simulate reaction kinetics under varying conditions (e.g., solvent dielectric constant) to identify deviations from ideal models .
- Theoretical Reconciliation : Compare density functional theory (DFT)-calculated activation energies with experimental Arrhenius plots. Adjust models for solvation entropy or hydrogen bonding interactions .
Case Study : Acyclovir derivatives exhibited unexpected regioselectivity in aqueous media; MD simulations revealed water-mediated stabilization of transition states .
Advanced: What experimental designs are optimal for studying this compound's role in oxidative DNA damage pathways?
Answer:
- Case-Control Biomarker Studies : Quantify 8-hydroxyguanine (a structural analog) as a biomarker using HPLC-EC in cell lysates exposed to oxidative stressors .
- Dose-Response Factorial Design : Test interactions between compound concentration, exposure time, and antioxidant co-treatments to isolate mechanistic contributions .
Key Consideration : Normalize data to endogenous repair enzyme activity (e.g., OGG1 glycosylase) to avoid confounding results .
Advanced: How can AI-driven platforms enhance the design of this compound derivatives with targeted biological activity?
Answer:
Q. Table 2: AI Applications in Purine Research
| Tool | Function | Example Use Case |
|---|---|---|
| COMSOL | Reaction Simulation | Predict solvent effects on regioselectivity |
| EVOP Software | Optimization | Maximize yield in multi-variable systems |
Basic: What are the critical purity specifications for this compound in mechanistic studies?
Answer:
- HPLC Purity : ≥98% purity (area normalization) to minimize interference in kinetic assays .
- Residual Solvent Analysis : Ensure <0.1% DMF or DMSO via GC-MS to avoid enzyme inhibition artifacts .
Note : High-purity grades reduce variability in IC50 determinations by eliminating competitive inhibitors .
Advanced: How should researchers address conflicting data on this compound's stability under physiological conditions?
Answer:
- Controlled Degradation Studies : Use accelerated stability testing (40°C/75% RH) with LC-MS monitoring to identify degradation products (e.g., hydrolyzed purine rings) .
- Theoretical Frameworks : Apply Arrhenius kinetics to extrapolate shelf-life, adjusting for pH-specific hydrolysis rates .
Resolution Strategy : Cross-validate findings with isotopic labeling (e.g., <sup>15</sup>N tracing) to confirm degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
